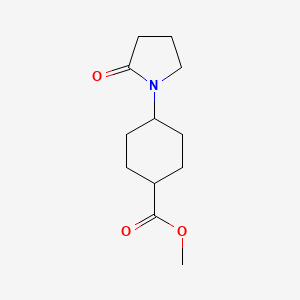![molecular formula C6H11N3S2 B8764076 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- CAS No. 59608-98-9](/img/structure/B8764076.png)
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- typically involves the reaction of 2-aminothiazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Aminothiazole: A precursor in the synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-, known for its antimicrobial properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Uniqueness: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propiedades
Número CAS |
59608-98-9 |
|---|---|
Fórmula molecular |
C6H11N3S2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H11N3S2/c7-1-2-10-3-5-4-11-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |
Clave InChI |
ZRNXAWDSVDVRPT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N)CSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8763996.png)





![(1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B8764045.png)







